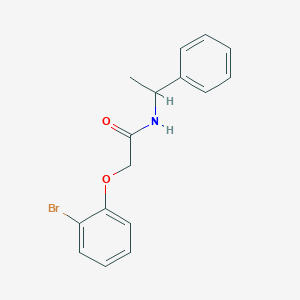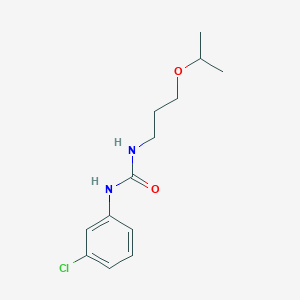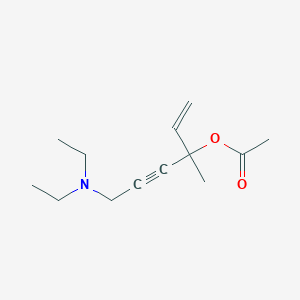
2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide, also known as BPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new therapeutics. In pharmacology, this compound has been investigated for its effects on the central nervous system, particularly its ability to modulate the activity of GABA receptors. In neuroscience, this compound has been studied for its potential to improve cognitive function and memory.
Mechanism of Action
2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide is believed to exert its effects by modulating the activity of GABA receptors, which are involved in the regulation of neuronal excitability. Specifically, this compound has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory and analgesic properties, as well as the ability to improve cognitive function and memory. Additionally, this compound has been shown to modulate the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide for lab experiments is its ability to modulate the activity of GABA receptors, which are involved in a wide range of physiological processes. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new therapeutics. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide. One area of interest is the development of new therapeutics based on this compound, particularly for the treatment of inflammatory and pain-related disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neuronal excitability. Finally, there is potential for this compound to be used as a research tool for studying the role of GABA receptors in various physiological processes.
Synthesis Methods
2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide can be synthesized through a multistep process that involves the reaction between 2-bromophenol and 1-phenylethylamine to form 2-(2-bromophenoxy)ethylamine. This intermediate is then reacted with acetic anhydride to produce this compound.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-12(13-7-3-2-4-8-13)18-16(19)11-20-15-10-6-5-9-14(15)17/h2-10,12H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXRATAQQAXVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5168218.png)

![3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5168238.png)
![4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5168243.png)
![methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B5168248.png)
![methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate](/img/structure/B5168252.png)

![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5168264.png)
methanone](/img/structure/B5168266.png)

![methyl 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5168286.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5168292.png)
![2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5168311.png)

